Imidazo[1,2-a]pyridin-8-amine
Overview
Description
Imidazo[1,2-a]pyridin-8-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . This compound has attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyridin-8-amine involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
The molecular formula of Imidazo[1,2-a]pyridin-8-amine is C7H7N3 . The exact mass is 133.063995 Da .Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-8-amine can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-8-amine has a density of 1.3±0.1 g/cm3 . The storage condition is at 2-8°C .Scientific Research Applications
Privileged Structures in Medicinal Chemistry
Imidazo[1,2-a]pyridines have been identified as promising privileged structures in medicinal chemistry. The design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines have demonstrated enhanced affinity towards the adenosine receptor A2A with low cytotoxicity, showcasing the potential of this scaffold in the development of therapeutic agents (Boulahjar et al., 2018).
Synthesis Techniques
Various synthesis techniques have been explored to access imidazo[1,2-a]pyridine scaffolds. A notable method involves copper-catalyzed tandem oxidative C–H amination/cyclizations, providing a straightforward approach to synthesize these compounds from readily available acetophenones and 2-aminopyridines (Pericherla et al., 2013). Additionally, solid-phase synthesis techniques have been developed for the efficient construction of imidazo[1,2-a]pyridine-based derivatives, highlighting the versatility and applicability of this scaffold in combinatorial chemistry (Kamal et al., 2007).
Pharmacological Properties
The pharmacological properties of imidazo[1,2-a]pyridine derivatives have been extensively studied, with research focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents. This work underscores the scaffold's broad applicability in discovering new therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).
Novel Synthetic Routes
Recent developments in synthetic chemistry have introduced novel routes for the construction of imidazo[1,2-a]pyridine frameworks. These include sequential addition and I2/KI-mediated oxidative cyclization strategies, providing efficient access to 2-amino substituted imidazo[1,2-a]pyridines and related heterocyclic compounds (Tian et al., 2016).
Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" structure, with a wide range of applications in medicinal chemistry. It has been incorporated in various marketed preparations, and structural modifications of this scaffold have led to the discovery and development of novel therapeutic agents (Deep et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQXJYDAALZCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572531 | |
Record name | Imidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-8-amine | |
CAS RN |
73221-18-8 | |
Record name | Imidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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